molecular formula C7H10O4 B8545801 5-Acetyl-5-methyl-1,3-dioxan-2-one

5-Acetyl-5-methyl-1,3-dioxan-2-one

Cat. No.: B8545801
M. Wt: 158.15 g/mol
InChI Key: YCPIZZJIUMYANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-5-methyl-1,3-dioxan-2-one is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

5-acetyl-5-methyl-1,3-dioxan-2-one

InChI

InChI=1S/C7H10O4/c1-5(8)7(2)3-10-6(9)11-4-7/h3-4H2,1-2H3

InChI Key

YCPIZZJIUMYANH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(COC(=O)OC1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a one liter three neck flask equipped with a mechanical stirrer and under nitrogen were added triphosgene (37.0 g), 3,3-dihydroxymethyl-2-butanone (50 g) and THF (300 mL). The resulting mixture was stirred until a homogeneous solution resulted. This homogeneous solution was cooled to -78° C. Triethylamine (75.0 g) was added to the this solution over 30 min. The cold bath was removed and the reaction allowed to warm to room temperature. After stirring for one hour at room temperature the triethylamine/HCl salt was removed by filtration and the filtrate pass through a silica gel plug. The solvent was removed under reduced pressure resulting in an off white product. This product was then washed with hot ether giving a white solid. NMR analysis indicated that the product contained a small amount of triethylamine/HCl salt, thus the material was dissolved in dichloromethane and washed with water affording 15.02 g of material. 1H NMR (CDCl3) ppm: 4.70 (ab doublet, 2H), 4.20 (ab doublet, 2H), 2.3 (S, 3H), 1.25 (S, 3H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a one liter three neck flask equipped with a mechanical stirrer and under nitrogen were added triphosgene (37.0 g), 3,3 dihydroxyethyl-2-butanone (50 g) and THF (300 mL). The resulting mixture was stirred until a homogeneous solution resulted. This homogeneous solution was cooled to −78° C. Triethylamine (75.0 g) was added to the this solution over 30 min. The cold bath was removed and the reaction allowed to warm to room temperature. After stirring for one hour at room temperature the triethylamine/HCl salt was removed by filtration and the filtrate pass through a silica gel plug. The solvent was removed under reduced pressure resulting in an off white product. This product was then washed with hot ether giving a white solid. NMR analysis indicated that the product contained a small amount of triethylamine/HCl salt, thus the material was dissolved in dichloromethane and washed with water affording 15.02 g of material. 1H NMR (CDCl3) ppm: 4.70 (ab doublet, 2H), 4.20 (ab doublet, 2H), 2.3 (S, 3H), 1.25 (S, 3H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Name
3,3 dihydroxyethyl-2-butanone
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Three

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